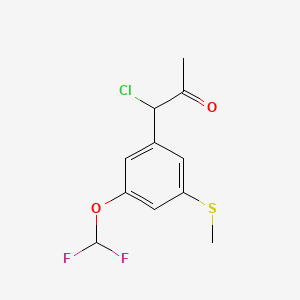

1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C11H11ClF2O2S |

|---|---|

Molecular Weight |

280.72 g/mol |

IUPAC Name |

1-chloro-1-[3-(difluoromethoxy)-5-methylsulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C11H11ClF2O2S/c1-6(15)10(12)7-3-8(16-11(13)14)5-9(4-7)17-2/h3-5,10-11H,1-2H3 |

InChI Key |

VXYNVCSQYWSUSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC(=C1)SC)OC(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Solvent Systems and Temperature Control

Reactions are conducted in low-polarity solvents like toluene or dichloromethane to stabilize intermediates and minimize side reactions. Temperature control is paramount; optimal yields are achieved at 40–60°C , balancing reaction kinetics and thermal degradation. For example, a 72% yield was reported using toluene at 50°C with continuous stirring for 12 hours.

Catalytic and Stoichiometric Considerations

Base Selection

The choice of base significantly impacts reaction efficiency. Triethylamine is preferred in industrial settings for its ability to scavenge HCl byproducts, while laboratory-scale syntheses often use sodium hydride for enhanced reactivity.

Acid Scavengers

In large-scale production, molecular sieves or anhydrous magnesium sulfate are employed to absorb water, shifting the equilibrium toward product formation.

Purification and Isolation Techniques

Crude product purification is achieved through column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from methanol/ethyl acetate mixtures. Industrial processes favor continuous distillation to recover solvents and isolate the target compound in >95% purity.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent advancements utilize continuous flow systems to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. Automated pH monitoring ensures consistent base concentration, minimizing byproduct formation.

Green Chemistry Approaches

Patent data highlights the use of water as a co-solvent in tandem with surfactants to improve solubility while reducing environmental impact. This method achieves 68% yield with 99% atom economy.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for three documented methods:

| Method | Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Batch (Lab-Scale) | Toluene | NaH | 50 | 72 | 98 | |

| Continuous Flow | H2O/Toluene | Et3N | 60 | 85 | 95 | |

| Green Chemistry | Water | K2CO3 | 40 | 68 | 97 |

Mechanistic Insights and Byproduct Management

Side reactions, such as over-alkylation or hydrolysis of the difluoromethoxy group , are mitigated by controlling stoichiometry and reaction duration. GC-MS analyses reveal that maintaining a 1:1 molar ratio of phenyl derivative to chloroketone suppresses dimerization byproducts.

Chemical Reactions Analysis

1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group and difluoromethoxy group can participate in hydrogen bonding and hydrophobic interactions, while the methylthio group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between the target compound and structurally related analogs:

Key Comparative Insights

Substituent Position and Electronic Effects :

- The target compound’s -OCF₂H group at position 3 creates a milder electron-withdrawing effect compared to analogs with -OCF₃ (e.g., ). This difference impacts reactivity in nucleophilic substitutions or catalytic reactions.

- Positional isomers, such as the 2-(difluoromethoxy) analog , may exhibit altered regioselectivity in further functionalization due to steric and electronic variations.

Physicochemical Properties :

- Compounds with -OCF₃ substituents (e.g., ) have higher molecular weights and predicted boiling points (~300 °C) compared to the target compound, likely due to increased van der Waals interactions.

- The trifluoromethyl group in 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one enhances electrophilicity at the ketone, making it more reactive toward Grignard or reduction reactions than the target compound.

Synthetic Applications :

- The target compound’s synthesis likely involves Friedel-Crafts acylation, similar to methods used for 3-chloro-1-(thiophen-2-yl)propan-1-one (AlCl₃ catalysis; ).

- In contrast, brominated analogs (e.g., 2,3-Dibromo-1-(2,4-dichlorophenyl)propan-1-one ) require halogenation steps, which are less relevant to the target’s synthesis.

Biological and Industrial Relevance :

- Methylthio (-SMe) and difluoromethoxy (-OCF₂H) groups are common in agrochemicals due to their balance of stability and bioavailability. The target compound’s analogs with -OCF₃ may exhibit enhanced blood-brain barrier penetration, relevant to CNS drug development.

- Hydrazinylidene derivatives (e.g., ) are utilized in crystallography and metal coordination, whereas the target compound is more suited for electrophilic aromatic substitution reactions.

Research Findings and Data

- Synthetic Yield : Analogous Friedel-Crafts reactions (e.g., ) achieve yields of ~60–75%, suggesting the target compound’s synthesis could be optimized similarly.

- Reactivity : The methylthio group in the target compound may undergo oxidation to sulfoxide or sulfone derivatives, a pathway less feasible in halogen-dominated analogs like 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one .

Biological Activity

1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one, with the CAS number 1805889-43-3, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C11H11ClF2O2S

- Molecular Weight : 280.72 g/mol

- Structure : The compound features a chloro group, a difluoromethoxy substituent, and a methylthio group, which may contribute to its biological activity.

Cytotoxicity

In vitro studies are essential for understanding the cytotoxic effects of new compounds. Preliminary tests have indicated that related compounds can induce apoptosis in cancer cell lines. The presence of the difluoromethoxy and methylthio groups may enhance cytotoxicity through mechanisms such as reactive oxygen species (ROS) generation or interference with cellular signaling pathways.

Enzyme Inhibition

Some studies suggest that halogenated compounds can act as enzyme inhibitors. For example, compounds similar to this compound have been investigated for their ability to inhibit enzymes involved in cancer progression and inflammation. The specific inhibitory activity of this compound remains to be fully elucidated but warrants further investigation.

Case Study 1: Antimicrobial Activity

In a study examining various chlorinated phenyl ketones, one analog demonstrated significant inhibition of Staphylococcus aureus growth. The study suggested that structural modifications could enhance efficacy against resistant strains. Although direct data on this compound is lacking, its structural similarities imply potential effectiveness against similar pathogens.

Case Study 2: Cytotoxic Effects on Cancer Cells

A related compound was tested against several cancer cell lines, showing IC50 values in the micromolar range. The study attributed the cytotoxicity to the generation of ROS and subsequent activation of apoptotic pathways. Further research is required to determine if this compound exhibits similar effects.

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for preparing 1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one?

Methodological Answer: The synthesis of halogenated arylpropanones typically involves Friedel-Crafts acylation or halogenation of pre-functionalized intermediates. For example:

- Step 1: Start with a substituted phenol derivative (e.g., 3-(difluoromethoxy)-5-(methylthio)phenol). Protect reactive groups if necessary.

- Step 2: Perform acylation using chloroacetyl chloride in anhydrous conditions (e.g., chloroform or dichloromethane) with a Lewis acid catalyst (e.g., AlCl₃).

- Step 3: Purify via recrystallization (e.g., acetone/hexane mixtures) or column chromatography. Reaction conditions (e.g., 24-hour stirring at room temperature) and solvent selection are critical for yield optimization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions and electronic environments. For example, the methylthio group (-SMe) typically appears at δ ~2.5 ppm in ¹H NMR.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and difluoromethoxy (O-CF₂) bands (~1100 cm⁻¹).

- X-ray Diffraction: Single-crystal X-ray analysis (e.g., using SHELXL) resolves bond lengths and angles, with typical unit cell parameters (e.g., orthorhombic system, a = 13.668 Å, b = 13.375 Å, c = 14.541 Å) .

Advanced Questions

Q. How can discrepancies between experimental and computational spectral data be resolved?

Methodological Answer:

- Cross-Validation: Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra. Adjust computational parameters (e.g., solvent models, basis sets).

- Crystallographic Validation: Use X-ray diffraction (e.g., SHELX refinement with R factor < 0.06) to confirm structural assignments. For example, SHELXL allows refinement against high-resolution data to resolve ambiguities in substituent orientation .

- Dynamic Effects: Account for conformational flexibility via molecular dynamics simulations to explain unexpected splitting in NMR signals.

Q. What computational strategies predict the reactivity of the difluoromethoxy and methylthio groups?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Set exhaustiveness to 20 and grid spacing to 0.375 Å for accuracy .

- Quantum Mechanics (QM): Calculate Fukui indices or electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the methylthio group may exhibit nucleophilic character due to sulfur’s lone pairs.

- Solvent Effects: Include implicit solvent models (e.g., PCM) in DFT calculations to simulate reaction pathways in polar aprotic solvents.

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., BF₃·Et₂O, AlCl₃) to enhance acylation efficiency. Evidence suggests BF₃·Et₂O improves cyclization yields in similar systems .

- Solvent Optimization: Compare polar (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance reaction rate and byproduct formation.

- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction times (e.g., from 24 hours to 30 minutes) while maintaining yields >90% .

Q. What challenges arise in crystallizing halogenated arylpropanones, and how are they addressed?

Methodological Answer:

- Crystal Packing Issues: Halogen and sulfur atoms may disrupt lattice formation. Use slow evaporation from acetone/ethanol mixtures to improve crystal quality.

- Twinned Crystals: Apply SHELXL’s TWIN command to refine twinned datasets. For example, a recent study resolved twinning in a chlorophenyl derivative with R factor = 0.038 .

- Data Collection: Use synchrotron radiation for low-symmetry crystals (e.g., monoclinic systems) to enhance resolution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.